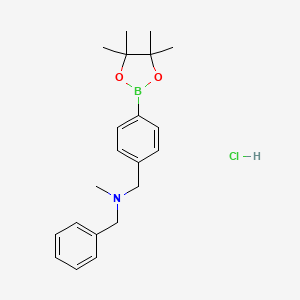

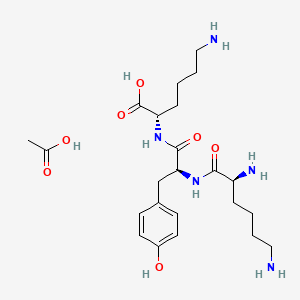

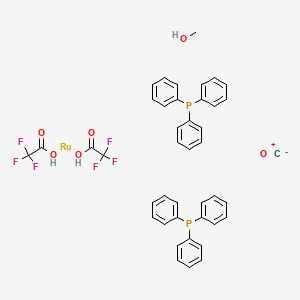

![molecular formula C20H48Cl2N2P2Ru B6336333 二氯双[2-(二叔丁基膦基)乙胺]钌(II),97% CAS No. 1092372-91-2](/img/structure/B6336333.png)

二氯双[2-(二叔丁基膦基)乙胺]钌(II),97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97% (DCPER) is a coordination complex of ruthenium with a bis(phosphino)ethylamine ligand. It is a highly stable, water-soluble, and air-stable compound. It is an important reagent in many areas of chemistry, including organic synthesis, catalysis, and analytical chemistry. DCPER has been widely used in a variety of scientific research applications, including the study of enzyme catalysis, bio-organic synthesis, and drug discovery.

科学研究应用

催化和反应机理

钌配合物,包括与二氯双[2-(二叔丁基膦基)乙胺]钌(II)类似的衍生物,因其催化性能和反应机理而被广泛研究。其中一个值得注意的应用涉及氢转移反应的催化,其中这些配合物促进分子之间的氢转移。此特性被用于各种化学反应中,包括硝基化合物还原为胺和烯烃的氢化,展示了钌配合物在合成化学中的多功能性(Schumann & Opitz, 1980), (Januszkiewicz & Alpar, 1983)。

电化学应用

钌(II)配合物在电化学应用中显示出前景,例如药物的电化学检测。它们与稳定的二价钌中心(Ru 2+)发生氧化还原反应的能力使它们适用于传感器和分析设备。这在研究中得到证明,其中钌(II)配合物用于他达拉非的检测,突出了这些配合物在开发新的电化学检测方法中的潜力(Abu-Nameh, 2020)。

有机合成

钌配合物的催化性能扩展到有机合成,其中它们已用于生物基化合物的还原胺化。此过程涉及将醛或酮转化为胺,这是有机化学中的基本转化。这种催化对于合成各种有机化合物至关重要,包括药物和精细化学品,具有良好的产率和广泛的底物范围,证明了钌配合物在催化这些转化中的效率(Xu et al., 2014)。

抗癌研究

在药物化学领域,某些钌(II)配合物因其抗癌特性而被研究。研究重点是开发水溶性配体,以增强这些配合物的生物利用度和治疗潜力。初步评估显示出对人肿瘤细胞系的显着细胞毒性,表明钌(II)配合物作为抗癌剂的潜力。这项研究为新的抗癌疗法铺平了道路,强调了钌配合物在药物化学中的重要性(Hotze et al., 2004)。

作用机制

Target of Action

Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions. The compound facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) works by lowering the activation energy of the reaction and accelerating the rate of the reaction . It interacts with the reactants, forming intermediate complexes that can easily transform into the products. After the reaction, the catalyst is released unchanged, ready to participate in subsequent reactions.

Biochemical Pathways

The specific biochemical pathways affected by Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) depend on the nature of the reaction it catalyzes. For instance, it can be involved in the synthesis of long chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes . Each of these reactions represents a different biochemical pathway, with unique downstream effects.

Result of Action

The result of the action of Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) is the facilitation of chemical reactions, leading to the efficient production of desired products . On a molecular level, it enables the transformation of reactants into products by forming and breaking bonds. On a cellular level, if used in biological systems, it could potentially influence cellular processes by altering the concentrations of certain molecules.

属性

IUPAC Name |

2-ditert-butylphosphanylethanamine;dichlororuthenium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H24NP.2ClH.Ru/c2*1-9(2,3)12(8-7-11)10(4,5)6;;;/h2*7-8,11H2,1-6H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUALRLYVUZSWKT-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCN)C(C)(C)C.CC(C)(C)P(CCN)C(C)(C)C.Cl[Ru]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H48Cl2N2P2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

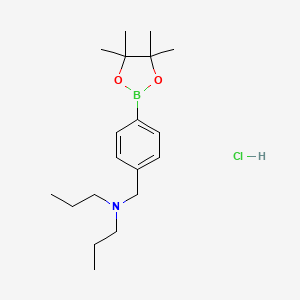

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

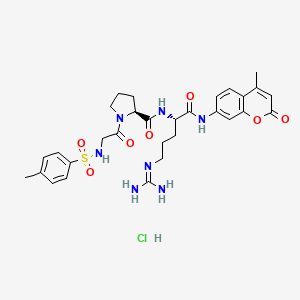

![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)

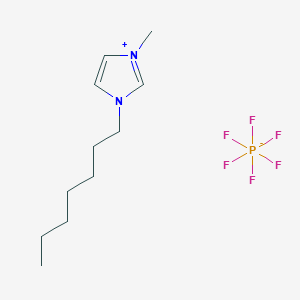

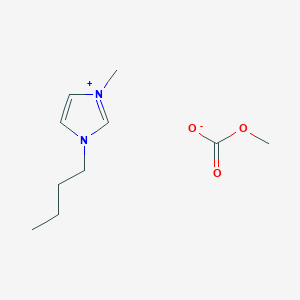

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)

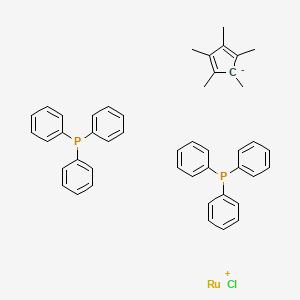

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

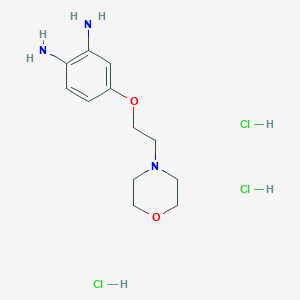

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)